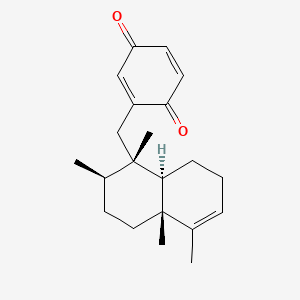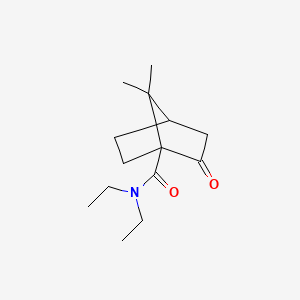
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide typically involves the reaction of 7,7-dimethyl-2-oxo-1-norbornanecarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2-oxo-1-norbornanecarboxamide
- N,N-Dimethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide
- N,N-Diethyl-7,7-dimethyl-2-oxo-1-cyclohexanecarboxamide
Uniqueness
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is unique due to its specific bicyclic structure and the presence of both diethyl and dimethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
58256-36-3 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N,N-diethyl-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H23NO2/c1-5-15(6-2)12(17)14-8-7-10(9-11(14)16)13(14,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
UXQKXOSBUOCFTG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C12CCC(C1(C)C)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
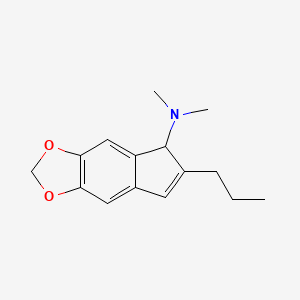
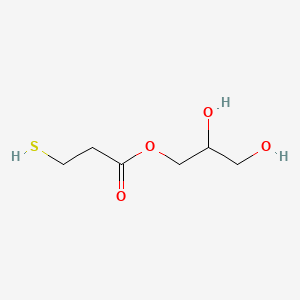
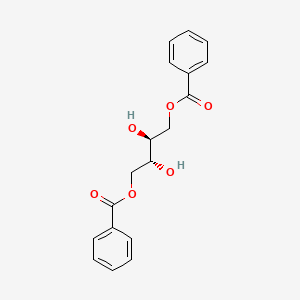
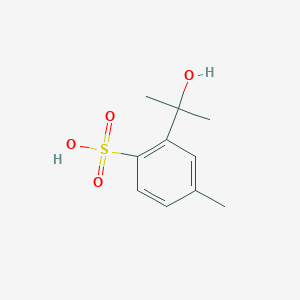
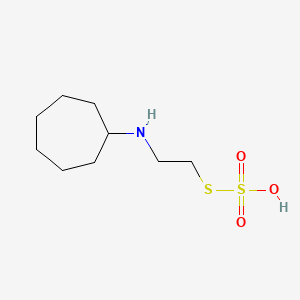
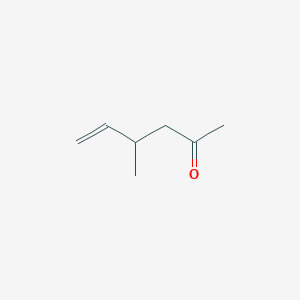

![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
